



# Application Notes and Protocols: PCC 88-104 in the Study of Central Tolerance

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Compound of Interest		
Compound Name:	Cytochrome c-pigeon (88-104)	
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## Introduction

Pigeon Cytochrome C (PCC) peptide 88-104 is a 17-amino-acid peptide fragment of pigeon cytochrome c that serves as a powerful tool in immunology to study the mechanisms of T-cell activation and tolerance.[1][2] In the context of central tolerance, PCC 88-104 and its analogues are instrumental in elucidating the processes of positive and negative selection of developing T-cells (thymocytes) in the thymus. This peptide, when presented by the Major Histocompatibility Complex (MHC) class II molecule I-Ek, is recognized by specific T-cell receptors (TCRs), such as those expressed by the AD10 T-cell clone and T-cells from AND TCR transgenic mice.[3][4] The interaction between the PCC 88-104/I-Ek complex and the TCR is a critical determinant of the fate of the thymocyte, with high-affinity interactions potentially leading to negative selection (clonal deletion) to prevent autoimmunity.[3][4]

The stability of the peptide-MHC class II (pMHCII) complex has been shown to be a key factor in CD4+ T-cell clonal selection.[5] PCC 88-104 itself forms a relatively unstable complex with I-Ek, which has implications for the affinity threshold required for T-cell activation and deletion.[5] [6] By using PCC 88-104 and its altered peptide ligands (APLs) with varying affinities for the TCR and stabilities with I-Ek, researchers can precisely probe the signaling thresholds that govern central tolerance.[3][7] Furthermore, the autoimmune regulator (AIRE) protein, a key factor in central tolerance, promotes the expression of tissue-specific antigens in the thymus, a



process that can be modeled using antigens like PCC 88-104 to study the prevention of autoimmunity.[8][9]

## **Data Presentation**

Table 1: Peptide-MHC Class II (I-Ek) Complex Stability

Peptide	Half-life (t1/2) in hours	Relative Stability
PCC88-104	5	Low
MCC88-103	73	Intermediate
PCC103K	229	High
MCC95A	0.6	Very Low

Data summarized from a study on the impact of pMHCII stability on CD4 T cell clonal selection.[5]

## Table 2: Activity of PCC (88-104) Analogues on AD10 T-cell Clone

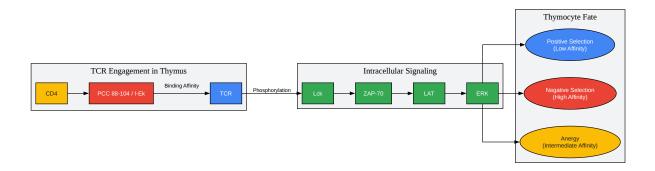


Peptide Analogue	Relative H-2Ek Binding	T-cell Response	% Inhibition of AD10 Proliferation (at 10 μM)
PCC (88-104)	1.0	Agonist	0
P99A	1.1	Antagonist	~80
Q100A	0.9	Antagonist	~70
A101G	0.8	Antagonist	~60
K103A	0.7	Antagonist	~50

Data represents the ability of peptide analogues to bind to H-2Ek and inhibit the proliferative response of the AD10 T-cell clone to the agonist peptide PCC (88-104).

## **Signaling Pathways and Experimental Workflows**

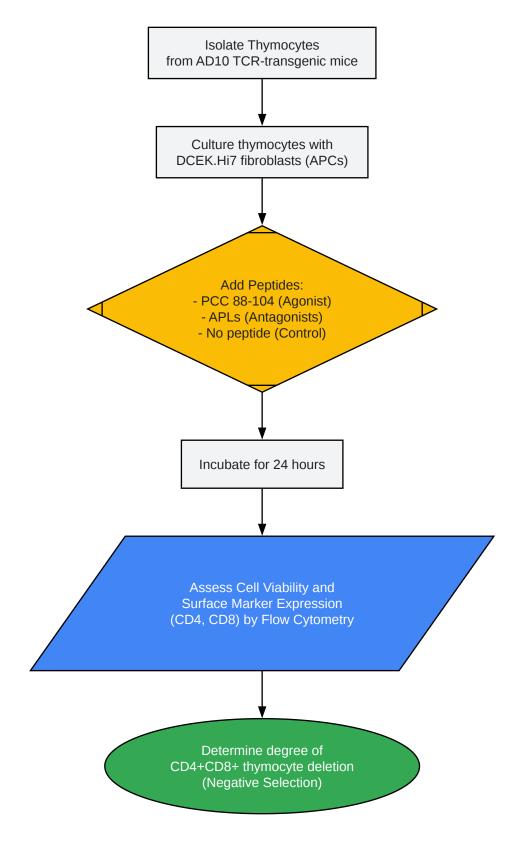




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Caption: TCR signaling cascade leading to different thymocyte fates.





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Caption: Experimental workflow for in vitro negative selection assay.



# **Experimental Protocols**Protocol 1: In Vitro Negative Selection of Thymocytes

This protocol is adapted from studies investigating the effect of TCR peptide antagonists on thymocyte deletion.[3]

Objective: To assess the ability of PCC 88-104 and its analogues to induce negative selection of CD4+CD8+ thymocytes in vitro.

#### Materials:

- AD10 TCR-transgenic mice
- DCEK.Hi7 fibroblasts (or other suitable I-Ek-expressing antigen-presenting cells)
- PCC 88-104 peptide
- Altered peptide ligands (APLs) of PCC 88-104
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 24-well culture plates
- · Flow cytometer
- Fluorescently labeled antibodies against CD4 and CD8

### Procedure:

- Thymocyte Isolation:
  - Aseptically harvest thymi from AD10 TCR-transgenic mice.



- Prepare a single-cell suspension by gently disrupting the thymi between the frosted ends of two microscope slides in complete RPMI-1640 medium.
- Pass the cell suspension through a 70 μm cell strainer to remove debris.
- Wash the cells by centrifugation and resuspend in complete medium.

#### Cell Culture:

- Plate DCEK.Hi7 fibroblasts in 24-well plates and allow them to adhere.
- Add the isolated thymocytes to the wells containing the fibroblasts.
- Add PCC 88-104 or APLs at various concentrations to the designated wells. Include a nopeptide control.

#### Incubation:

- Incubate the culture plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
- Flow Cytometry Analysis:
  - After 24 hours, harvest the non-adherent thymocytes from each well.
  - Assess cell viability using a viability dye (e.g., Propidium Iodide or 7-AAD).
  - Stain the cells with fluorescently labeled anti-CD4 and anti-CD8 antibodies.
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to determine the percentage of viable CD4+CD8+ double-positive thymocytes in each condition. A significant reduction in this population in the presence of a peptide indicates negative selection.

## **Protocol 2: T-cell Proliferation Assay**

This protocol is a standard method to measure the proliferative response of T-cells to antigenic stimulation.[10][11]

## Methodological & Application





Objective: To quantify the proliferation of PCC 88-104-specific T-cells in response to the peptide.

### Materials:

- Spleen and lymph nodes from AND TCR-transgenic mice
- Antigen-presenting cells (APCs), e.g., irradiated splenocytes from B10.BR mice
- PCC 88-104 peptide
- Complete RPMI-1640 medium
- [3H]-Thymidine
- 96-well round-bottom culture plates
- Cell harvester
- Scintillation counter

#### Procedure:

- T-cell Isolation:
  - Prepare a single-cell suspension from the spleen and lymph nodes of AND TCRtransgenic mice.
  - Enrich for CD4+ T-cells using a commercially available negative selection kit.
- · APC Preparation:
  - Prepare a single-cell suspension from the spleens of B10.BR mice.
  - Irradiate the splenocytes to prevent their proliferation. These will serve as APCs.
- Cell Culture:
  - In a 96-well round-bottom plate, add a fixed number of purified CD4+ T-cells to each well.



- Add a fixed number of irradiated APCs to each well.
- Add serial dilutions of the PCC 88-104 peptide to the wells. Include a no-peptide control.
- Culture the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
- Proliferation Measurement:
  - During the last 18 hours of culture, add [3H]-Thymidine to each well.
  - Harvest the cells onto a filter mat using a cell harvester.
  - Measure the incorporation of [3H]-Thymidine into the DNA of proliferating cells using a scintillation counter.
  - The results are typically expressed as counts per minute (CPM).

## **Protocol 3: Assessment of T-cell Tuning in the Thymus**

This protocol is based on experiments designed to study the "developmental tuning" of T-cell responsiveness.[7]

Objective: To determine how interactions with self-pMHC in the thymus modulate the sensitivity of mature CD4+ T-cells to agonist and altered peptide ligands.

#### Materials:

- AND TCR-transgenic mice
- Recipient mice with defined MHC II expression in the thymus (e.g., K14/Aβb or CD11c/Aβb)
- PCC 88-104 peptide
- Low-affinity APL (e.g., P99)
- B10.BR splenocytes as APCs
- CFSE (Carboxyfluorescein succinimidyl ester)



- · Flow cytometer
- Fluorescently labeled antibodies against CD4, CD69, and phosphorylated ERK (pERK)

#### Procedure:

- Intrathymic Adoptive Transfer:
  - Isolate CD4 single-positive (SP) thymocytes from AND TCR-transgenic mice.
  - Label the isolated thymocytes with CFSE.
  - Inject the CFSE-labeled thymocytes directly into the thymus of recipient mice.
- · Recovery and In Vitro Stimulation:
  - After 5 days, harvest the thymi from the recipient mice and prepare a single-cell suspension.
  - Isolate the CFSE-labeled AND CD4 SP cells.
  - Stimulate the recovered cells in vitro with B10.BR APCs pulsed with either the high-affinity agonist PCC 88-104 or a low-affinity APL.
- Analysis of T-cell Responsiveness:
  - CD69 Upregulation: After 6-16 hours of stimulation, stain the cells for CD4 and CD69 and analyze by flow cytometry to assess early T-cell activation.
  - ERK Phosphorylation: For signaling analysis, stimulate the cells for various short time points (e.g., 2, 5, 10 minutes), then fix, permeabilize, and stain for pERK. Analyze by flow cytometry.
  - Compare the responses of T-cells that matured in different thymic environments to determine the extent of developmental tuning.



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